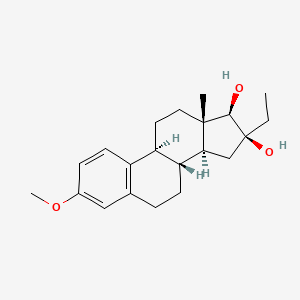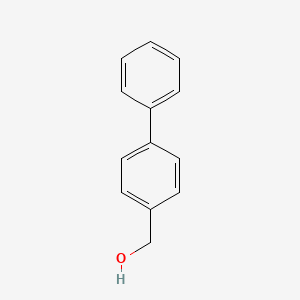
4-Biphénylméthanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Biphenylmethanol involves several methodologies, highlighting the compound's versatility and the chemical industry's interest in optimizing its production. A notable method includes the application of the Suzuki reaction, which is widely utilized for forming biphenyl structures through cross-coupling reactions between organoboron compounds and halides or sulfonates under the presence of a palladium catalyst (Xie Wen-n, 2014). Additionally, the use of α,β-unsaturated carbonyl compounds in heterodiene syntheses presents an enantioselective approach to synthesizing 3,4-dihydropyran derivatives, showcasing the compound's role in generating chiral building blocks for bioactive molecules (G. Desimoni, G. Faita, P. Quadrelli, 2018).
Molecular Structure Analysis
The analysis of 4-Biphenylmethanol's molecular structure is crucial for understanding its chemical behavior and properties. Studies focusing on halogen···halogen interactions in organic crystals provide insights into the structural features influencing the compound's stability and reactivity (Srinu Tothadi, Sumy Joseph, G. Desiraju, 2013).
Chemical Reactions and Properties
4-Biphenylmethanol participates in various chemical reactions, underlining its significance in organic synthesis. The compound's ability to undergo transformation into 4-phosphorylated derivatives of 1,3-azoles demonstrates its utility in generating compounds with diverse biological activities (E. Abdurakhmanova, K. Kondratyuk, O. Holovchenko, V. Brovarets, 2018).
Physical Properties Analysis
The physical properties of 4-Biphenylmethanol, such as melting point, boiling point, and solubility, are essential for its application in various industries. While specific studies on these properties were not directly identified in the provided literature, the compound's physical characteristics significantly influence its handling and use in chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Biphenylmethanol, including acidity, basicity, and reactivity with various chemical agents, dictate its role in synthesis and applications. The compound's reactivity towards palladium-catalyzed direct arylation exemplifies its utility in forming biaryl structures, a key feature in the synthesis of complex organic molecules (G. McGlacken, Lorraine M. Bateman, 2009).
Applications De Recherche Scientifique
Initiateur de Synthèse Polymère
Le 4-Biphénylméthanol sert d'initiateur d'alcool monofonctionnel dans les processus de polymérisation. Il est particulièrement utilisé lors de la polymérisation par ouverture de cycle du carbonate de triméthylène (TMC) et de la copolymérisation de l'ε-caprolactone et du TMC . Cette application est cruciale dans la création de polymères biodégradables à usage médical, tels que les sutures chirurgicales, les systèmes d'administration de médicaments et les échafaudages de génie tissulaire.
Réactif de Chimie Analytique
En chimie analytique, le this compound est utilisé comme réactif pour la détermination quantitative des alkyles de lithium . Cette application est importante dans la synthèse et l'étude des composés organolithium, qui sont largement utilisés comme initiateurs en polymérisation et comme réactifs dans la synthèse de produits chimiques fins.
Science des Matériaux
Le rôle du this compound en science des matériaux comprend son utilisation comme bloc de construction organique. Sa structure biphénylique est précieuse dans la création de molécules complexes aux propriétés spécifiques, telles qu'une rigidité accrue ou une stabilité thermique, qui sont essentielles dans des matériaux comme les cristaux liquides et les plastiques haute performance .
Science de l'Environnement
Bien que les applications spécifiques du this compound en science de l'environnement ne soient pas directement citées, des composés apparentés comme les bisphénols sont largement étudiés pour leur impact environnemental. Le this compound pourrait potentiellement être impliqué dans des recherches concernant la dégradation de composés similaires ou dans le développement de matériaux respectueux de l'environnement .
Recherche en Biochimie
Le this compound peut être impliqué dans la recherche en biochimie, en particulier dans l'étude des dérivés de polyacrylate fluorescents. Ces dérivés ont des applications en bio-imagerie et en capteurs en raison de leurs propriétés d'émission UV-verte, qui peuvent être attribuées aux caractéristiques structurelles du this compound .
Applications Industrielles
Dans les milieux industriels, le this compound est un produit chimique précieux pour ses propriétés de solubilité et son rôle d'intermédiaire dans la synthèse d'autres produits chimiques. Il est également utilisé dans la production de certains polymères et revêtements, contribuant à la fabrication d'une variété de produits .
Mécanisme D'action
Safety and Hazards
4-Biphenylmethanol is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The future demand for 4-Biphenylmethanol is expected to be driven by factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . The ability to adjust and come up with new ideas are crucial factors for achieving success in the 4-Biphenylmethanol market .
Relevant Papers A paper titled “Thermochemistry of 2- and 4-biphenylmethanol” provides some insights into the thermochemical properties of 4-Biphenylmethanol .
Propriétés
IUPAC Name |
(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCHZLOJGKSWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075234 | |
| Record name | 4-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3597-91-9 | |
| Record name | [1,1′-Biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3597-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxymethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8BN8XCF5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


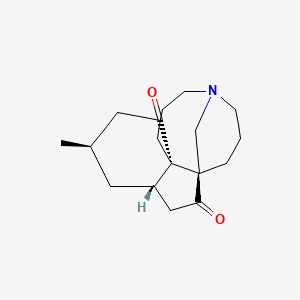
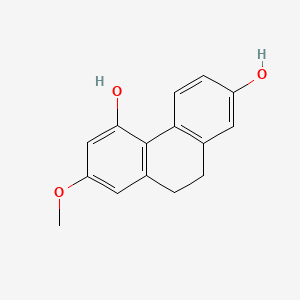

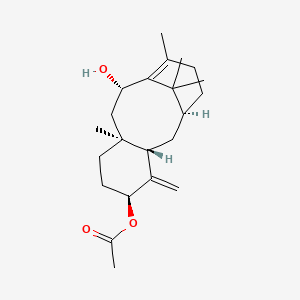
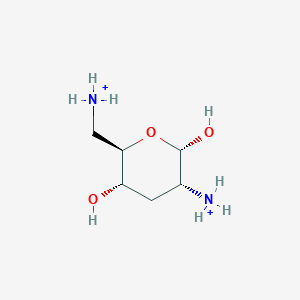
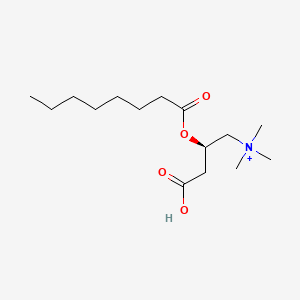

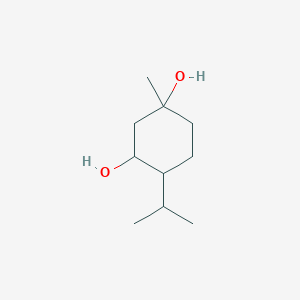

![5-ethyl-3-[[4-(2-methylpropoxy)phenyl]methylthio]-1H-1,2,4-triazole](/img/structure/B1213609.png)
![Hexahomotrioxacalix[3]arene](/img/structure/B1213611.png)
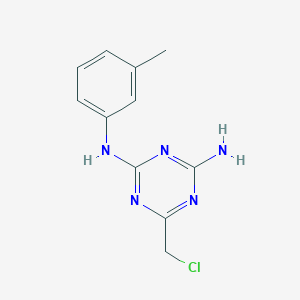
![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)
